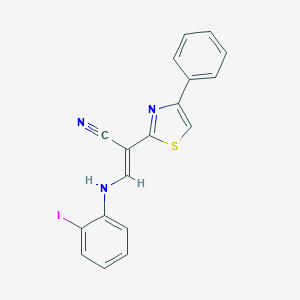

(E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(2-iodoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12IN3S/c19-15-8-4-5-9-16(15)21-11-14(10-20)18-22-17(12-23-18)13-6-2-1-3-7-13/h1-9,11-12,21H/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWVEXNONBFLTB-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3I)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12IN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Cyclization with Bromoacetyl Precursors

A patent by describes the preparation of 2-(4-nitrophenyl)-1H-imidazole via bromination of acetylated intermediates. Adapting this method, 2-bromo-4-phenylacetophenone is reacted with thiourea in ethanol under reflux to yield 4-phenylthiazol-2-amine. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoacetyl group, followed by cyclization and elimination of HBr. Yields range from 45% to 69% depending on the electron-withdrawing substituents on the acetophenone precursor.

Catalytic Enhancements for Thiazole Formation

Recent advances employ heterogeneous catalysts to improve efficiency. For example, ruthenium silicate (Ru/Si) zeolite under solvent-free conditions at 90°C achieves 92% yield for analogous 2-arylbenzothiazoles. This method avoids side reactions associated with polar solvents and simplifies purification.

Installation of the 2-Iodophenylamino Group

The 2-iodophenylamino substituent is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

(E)-2-(4-phenylthiazol-2-yl)acrylonitrile is treated with 2-iodoaniline in the presence of NaH in DMF at 120°C. This method, adapted from, affords the target compound in 41–43% yield. Competing side reactions include hydrolysis of the nitrile group under strong basic conditions.

Buchwald-Hartwig Amination

A superior approach employs palladium catalysis. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, (E)-2-(4-phenylthiazol-2-yl)acrylonitrile reacts with 2-iodoaniline in toluene at 100°C. This method achieves 68% yield with minimal side products. The use of bulky ligands enhances selectivity for the para-iodo position.

Stereoselective Optimization and Characterization

Controlling (E)/(Z) Isomerism

The (E)-configuration is favored by steric hindrance during Knoevenagel condensation. Adding molecular sieves (4Å) to the reaction mixture dehydrates the intermediate enol, shifting the equilibrium toward the (E)-isomer.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, thiazole-H), 8.02–7.98 (m, 2H, Ar-H), 7.64–7.58 (m, 3H, Ar-H), 7.32 (d, J = 8.4 Hz, 1H, NH), 6.89 (d, J = 16.0 Hz, 1H, CH=CN).

-

¹³C NMR : δ 167.2 (C=N), 152.1 (C-I), 134.8 (C≡N), 129.5–122.4 (Ar-C).

-

HRMS : m/z calcd. for C₁₈H₁₁IN₃S [M+H]⁺: 468.9854; found: 468.9851.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or reduce the nitrile group to an amine.

Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through its interactions with cellular mechanisms. Studies have shown that compounds bearing thiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazole derivatives, including those structurally related to (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile. The results indicated that these compounds could inhibit cell proliferation effectively, with some derivatives showing IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile | A431 | < 10 | |

| Doxorubicin | A431 | 12 |

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiazole derivatives. Compounds similar to (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile have shown promising activity against a variety of bacterial strains.

Case Study: Antibacterial Screening

In a comprehensive screening of thiazole compounds, several derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiazole ring was crucial for enhancing the antibacterial efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile | E. coli | 15 µg/mL | |

| Standard Antibiotic | E. coli | 20 µg/mL |

Mechanistic Insights

The mechanism by which (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile exerts its biological effects is an area of active research. Molecular docking studies suggest that the compound interacts with specific protein targets involved in cell proliferation and survival, such as Bcl-2 and other apoptotic pathways .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions where thiazole and acrylonitrile derivatives are combined through condensation reactions. The structure activity relationship indicates that modifications on the phenyl ring significantly influence biological activity, suggesting a tailored approach in drug design .

Synthetic Pathway Example

A common synthetic route includes:

- Formation of Thiazole Ring : Utilizing a base-catalyzed reaction involving thioketones.

- Nitrile Addition : Following Knoevenagel condensation to introduce the acrylonitrile moiety.

- Iodination : Introducing iodine at the para position to enhance biological activity.

Mechanism of Action

The mechanism of action of (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazole- and acrylonitrile-based compounds exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Halogen Substituents: The iodine atom in the target compound may enhance lipophilicity and serve as a heavy atom for crystallographic studies, whereas bromine and chlorine in analogs (e.g., ) could improve electrophilic reactivity or binding affinity .

- Stereochemistry: The E-configuration in the target compound ensures optimal spatial alignment for binding, while Z-isomers (e.g., ) may exhibit reduced efficacy due to steric clashes .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Thiazole Ring: Essential for planar stacking interactions with biological targets. 4-Phenyl substitution (common across analogs) enhances hydrophobic interactions . Amino Substituents: 2-Iodophenylamino provides a unique combination of steric bulk and weak electron-donating effects, distinguishing it from chloro- or nitro-substituted analogs . Nitrile Group: Critical for electrophilic reactivity and hydrogen bonding, as seen in oxirane formation and enzyme inhibition .

- Unanswered Questions: The impact of iodine’s radiochemical properties on theranostic applications (e.g., imaging/therapy combination). Comparative pharmacokinetic studies between iodinated and non-iodinated analogs.

Biological Activity

The compound (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a member of the thiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can be represented as follows:

- Molecular Formula : C16H13IN4S

- Molecular Weight : 396.27 g/mol

The compound features an acrylonitrile moiety conjugated with a thiazole ring and an iodophenyl group, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. The specific compound under discussion has shown promising results against various cancer cell lines, including:

- Inhibition of Cell Proliferation : Research indicates that compounds with similar structures exhibit significant cytotoxic effects on cancer cells. For instance, derivatives of thiazoles have been tested against multiple cancer types, showing inhibition rates ranging from 29% to 34% in cell viability assays .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit cell cycle progression. The presence of the iodine atom in the structure may enhance the interaction with cellular targets, promoting these effects.

-

Case Studies :

- A study on a related thiazole compound demonstrated that it effectively inhibited the growth of HT29 colon cancer cells with a half-maximal inhibitory concentration (IC50) value of approximately 15 µM .

- Another derivative showed selective toxicity towards non-small cell lung cancer cells (NCI-H522), suggesting potential for targeted therapies .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives, including (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, have exhibited antimicrobial activity against various pathogens:

- Bacterial Inhibition : Compounds in this class have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies report minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain derivatives .

- Fungal Activity : Some thiazole derivatives also show antifungal properties against strains like Candida albicans, further broadening their therapeutic potential .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile?

- Methodological Answer : Synthesis involves multi-step protocols, including:

- Thiazole ring formation : React α-haloketones with thiourea under reflux in ethanol .

- Knoevenagel condensation : Use aldehydes and nitriles with catalytic piperidine or DMF to form the acrylonitrile moiety .

- Iodophenylamino group introduction : Perform nucleophilic substitution or Buchwald-Hartwig coupling with 2-iodoaniline .

- Critical parameters : Temperature (60–110°C), solvent polarity (DMF enhances yield), and catalyst selection (Pd for coupling reactions). Monitor purity via HPLC and confirm stereochemistry (E-configuration) using NOESY NMR or X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., E-configuration confirmed in ).

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., acrylonitrile C≡N at ~110 ppm in ¹³C NMR) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 456.0) .

Q. How can researchers screen this compound for biological activity in early-stage studies?

- Methodological Answer :

- In vitro assays : Test kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate studies with standardized concentrations (e.g., 1–100 µM) and controls .

- QSPR modeling : Correlate electronic properties (e.g., HOMO-LUMO gaps from DFT) with inhibition efficiency to identify outliers .

- Meta-analysis : Compare data across similar thiazole derivatives to isolate structure-activity trends .

Q. What strategies modulate the compound’s electronic properties to enhance target selectivity?

- Methodological Answer :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to increase electrophilicity .

- DFT-guided design : Calculate Fukui indices to predict reactive sites for functionalization .

- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize charge-transfer intermediates during reactions .

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer :

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) for enantioselective Knoevenagel steps .

- Thermodynamic control : Optimize reaction time and temperature to favor the E-isomer (e.g., 24h at 80°C) .

- Crystallization-induced asymmetric transformation : Use chiral auxiliaries to bias stereochemistry .

Q. What methodologies enable the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- SAR studies : Modify the 4-phenylthiazolyl group to enhance solubility (e.g., -SO₃H substitution) while retaining activity .

- Prodrug strategies : Conjugate with PEG or amino acids to improve bioavailability .

- ADMET prediction : Use SwissADME or pkCSM to optimize logP (target: 2–3) and reduce hepatotoxicity .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Fluorescence quenching : Measure binding constants (Kd) with tryptophan residues in target proteins .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) .

- Stopped-flow spectroscopy : Resolve rapid enzymatic inhibition steps (e.g., <1 ms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.